molecular formula C25H22N2O5S2 B12023991 Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612079-03-5

Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12023991
CAS No.: 612079-03-5
M. Wt: 494.6 g/mol
InChI Key: PBTYAOWQVOBRBL-DEDYPNTBSA-N
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Description

Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen atoms, while reduction may yield more saturated compounds.

Scientific Research Applications

Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Biological Activity

Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, characterization, and biological properties, focusing on antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following general steps outline the synthetic pathway:

  • Formation of the Thiazole Ring : The initial step involves the cyclization of appropriate thioketones with aldehydes.
  • Introduction of Functional Groups : Subsequent reactions introduce acetoxy and methylthio groups to achieve the final structure.
  • Characterization Techniques : Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the molecular structure.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds ranged from 31.25 to 125 μg/mL, indicating potent activity against these pathogens .
CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus62.5
Compound BEscherichia coli125

Anticancer Activity

The thiazolo[3,2-a]pyrimidine derivatives have also shown promising anticancer activity:

  • Cell Line Studies : In vitro studies demonstrated that these compounds inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were reported in the low micromolar range (around 10–20 μM), indicating effective cytotoxicity .

Case Studies

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of thiazolo[3,2-a]pyrimidine derivatives against various Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiazole ring significantly enhance antibacterial activity .
  • Anticancer Research : Another research article focused on the anticancer potential of similar compounds, showing that they induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Properties

CAS No.

612079-03-5

Molecular Formula

C25H22N2O5S2

Molecular Weight

494.6 g/mol

IUPAC Name

methyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O5S2/c1-14-21(24(30)31-3)22(17-7-11-19(33-4)12-8-17)27-23(29)20(34-25(27)26-14)13-16-5-9-18(10-6-16)32-15(2)28/h5-13,22H,1-4H3/b20-13+

InChI Key

PBTYAOWQVOBRBL-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Origin of Product

United States

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